molecular formula C10H14N2O3 B1608313 2,3,4-Trimethoxy-benzamidine CAS No. 885954-26-7

2,3,4-Trimethoxy-benzamidine

Cat. No.: B1608313
CAS No.: 885954-26-7
M. Wt: 210.23 g/mol
InChI Key: KAVTYRWRZDWABA-UHFFFAOYSA-N
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Description

2,3,4-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trimethoxy-benzamidine typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with appropriate reagents. One common method includes the use of dimethyl sulfate as an alkylating agent in the presence of sodium hydroxide, followed by formylation using the Vilsmeier-Haack reagent .

Industrial Production Methods: For industrial production, the process involves the methylation of gallic acid derivatives to obtain 1,2,3-trimethoxybenzene, which is then subjected to formylation to produce 2,3,4-trimethoxybenzaldehyde. This intermediate is further reacted with appropriate reagents to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trimethoxy-benzamidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trimethoxy-benzamidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2,3,4-Trimethoxy-benzamidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as serine proteases, by binding to their active sites. This inhibition can lead to various biological effects, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Uniqueness: 2,3,4-Trimethoxy-benzamidine is unique due to the specific arrangement of its methoxy groups and the presence of the amidine functional group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

2,3,4-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVTYRWRZDWABA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C(=N)N)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400751
Record name 2,3,4-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885954-26-7
Record name 2,3,4-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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